molecular formula C13H16BrClN4O2 B8332656 3-(6-(2-aminoethoxyl)pyridin-2-ylamino)-5-bromo-1-methylpyridin-2(1H)-one hydrochloride

3-(6-(2-aminoethoxyl)pyridin-2-ylamino)-5-bromo-1-methylpyridin-2(1H)-one hydrochloride

Cat. No.: B8332656
M. Wt: 375.65 g/mol
InChI Key: XILNURYSRMZCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-(2-aminoethoxyl)pyridin-2-ylamino)-5-bromo-1-methylpyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C13H16BrClN4O2 and its molecular weight is 375.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16BrClN4O2

Molecular Weight

375.65 g/mol

IUPAC Name

3-[[6-(2-aminoethoxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one;hydrochloride

InChI

InChI=1S/C13H15BrN4O2.ClH/c1-18-8-9(14)7-10(13(18)19)16-11-3-2-4-12(17-11)20-6-5-15;/h2-4,7-8H,5-6,15H2,1H3,(H,16,17);1H

InChI Key

XILNURYSRMZCAY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NC(=CC=C2)OCCN)Br.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of compound 101a (7.0 g, 23.75 mmol), 2-(tert-butoxycarbonylamino)ethyl 4-methylbenzenesulfonate (3.0 g, 9.5 mmol) and Cs2CO3 (3.7 g, 11.4 mmol) in DMF (40 mL) was stirred at 100° C. for 4 h. The reaction mixture was concentrated. The residue was treated with EA and filtered. The filtrate was washed with water. The organic layer was separated, dried over Na2SO4, filtered and concentrated to give Tert-butyl 2-(6-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylamino)pyridin-2-yloxy)ethylcarbamate 101b (650 mg, 15% for two steps) as a yellow solid. A mixture of 101b (700 mg, 1.6 mmol) in HCl (5 mL, 4M in 1,4-dioxane, 20 mmol) was stirred at rt overnight. The reaction mixture was concentrated to give 103a (550 mg, 83%) as yellow solid. MS-ESI: [M+H]+ 341.0
Name
101b
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Yield
83%

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